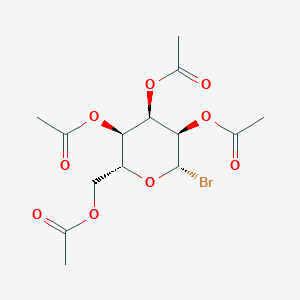
Azetidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-2,3-dione is a four-membered lactam, which is a type of cyclic amideThe presence of the β-lactam ring in this compound makes it a valuable intermediate in the synthesis of various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azetidine-2,3-dione can be synthesized through several methods. One common approach involves the radical-mediated rearrangement of appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones using n-tributyltin hydride and AIBN in refluxing dry benzene . Another method involves the Staudinger ketene-imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and operationally simple methods, such as radical-mediated rearrangement and Staudinger cycloaddition, can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Azetidine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3-hydroxyazetidin-2-ones can yield this compound . Additionally, reactions involving bis(3-ethylthio)azetidin-2-ones with N-bromosuccinimide in acetonitrile/water can also produce this compound .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various functionalized β-lactams, which are valuable intermediates in the synthesis of biologically active compounds .
Applications De Recherche Scientifique
Azetidine-2,3-dione has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of azetidine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, spiro-azetidine derivatives have been found to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of cell proliferation and apoptosis . This inhibition can lead to the induction of apoptosis in cancer cells, making this compound derivatives potential anticancer agents .
Comparaison Avec Des Composés Similaires
Spiro-azetidin-2-one: This compound shares a similar β-lactam ring structure and exhibits biological activities, including antibacterial and antifungal properties.
Uniqueness: this compound is unique due to its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its β-lactam ring structure provides a scaffold for the development of numerous pharmaceuticals and synthetic materials .
Propriétés
Formule moléculaire |
C3H3NO2 |
|---|---|
Poids moléculaire |
85.06 g/mol |
Nom IUPAC |
azetidine-2,3-dione |
InChI |
InChI=1S/C3H3NO2/c5-2-1-4-3(2)6/h1H2,(H,4,6) |
Clé InChI |
RCYUACIXZYDBGL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


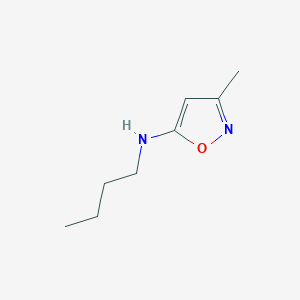

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
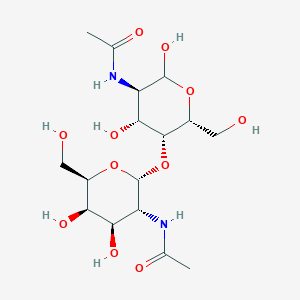
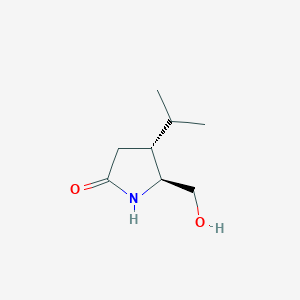
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
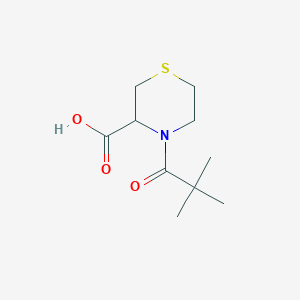
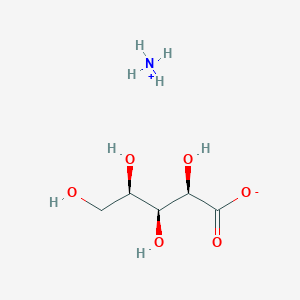
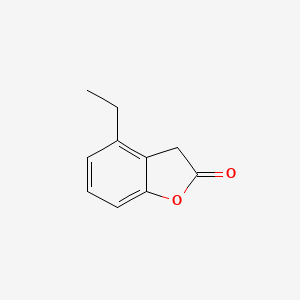
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)

